(1-(Pyridin-2-ylsulfonyl)piperidin-2-yl)methanol
Description
(1-(Pyridin-2-ylsulfonyl)piperidin-2-yl)methanol is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a pyridin-2-ylsulfonyl group and at the 2-position with a hydroxymethyl (-CH2OH) moiety. This structural motif is prevalent in medicinal chemistry due to its ability to modulate pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
(1-pyridin-2-ylsulfonylpiperidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c14-9-10-5-2-4-8-13(10)17(15,16)11-6-1-3-7-12-11/h1,3,6-7,10,14H,2,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIOGIKWXMLADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)S(=O)(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246997 | |
| Record name | 2-Piperidinemethanol, 1-(2-pyridinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-39-5 | |
| Record name | 2-Piperidinemethanol, 1-(2-pyridinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinemethanol, 1-(2-pyridinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-2-ylsulfonyl)piperidin-2-yl)methanol typically involves the reaction of pyridine-2-sulfonyl chloride with piperidin-2-ylmethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-2-ylsulfonyl)piperidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .
Scientific Research Applications
The compound (1-(Pyridin-2-ylsulfonyl)piperidin-2-yl)methanol has garnered attention in various scientific research applications, particularly in the fields of pharmaceuticals and medicinal chemistry. This article will explore its applications, supported by data tables and case studies where applicable.
Structure
The molecular formula is CHNOS, with a molecular weight of approximately 256.34 g/mol. The presence of both nitrogen and sulfur atoms in the structure suggests potential interactions with biological targets.
Pharmaceutical Development
The primary application of this compound lies in its use as a pharmaceutical intermediate. It is involved in the synthesis of various bioactive compounds due to its unique structural features.
Case Study: Drug Synthesis
A notable case study involves the synthesis of compounds targeting neurodegenerative diseases. Research has shown that derivatives of this compound exhibit promising activity against specific enzymes involved in neuroinflammation, making them potential candidates for drug development .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its ability to interact with various biological targets allows researchers to modify it to enhance efficacy and selectivity.
Table: Potential Modifications and Their Effects
| Modification Type | Expected Effect | Reference |
|---|---|---|
| Alkyl substitution | Increased lipophilicity | |
| Halogenation | Enhanced receptor binding | |
| Hydroxyl group addition | Improved solubility |
Skincare Applications
Recent studies have explored the use of this compound in skincare formulations. Its properties suggest potential benefits in anti-aging products due to its ability to modulate skin cell signaling pathways.
Case Study: Anti-Aging Formulations
A formulation containing this compound demonstrated improved skin hydration and elasticity in clinical trials, indicating its potential as an active ingredient in cosmetic products .
Biological Research
The compound's unique structure allows it to serve as a tool compound in biological research, particularly in studying enzyme inhibition and receptor interactions.
Table: Biological Targets and Activities
Mechanism of Action
The mechanism of action of (1-(Pyridin-2-ylsulfonyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between (1-(Pyridin-2-ylsulfonyl)piperidin-2-yl)methanol and related compounds:
Functional Group Analysis
- Sulfonyl vs. Heteroaromatic Substituents: The sulfonyl group in the target compound introduces strong electron-withdrawing effects and hydrogen-bond acceptor capacity, distinguishing it from pyrazine or pyridazine derivatives (e.g., [1-(Pyrazin-2-yl)piperidin-2-yl]methanol), which rely on aromatic π-π interactions .
- Chlorine vs.
- Methanol Position: The hydroxymethyl group at the 2-position of the piperidine ring is conserved across analogs, suggesting its role in conformational flexibility or as a synthetic handle for further derivatization.
Research Findings and Implications
- Polarity and Solubility: The sulfonyl group in this compound likely increases aqueous solubility relative to chlorinated or non-sulfonylated analogs, a critical factor in bioavailability.
- Biological Interactions : The pyridin-2-ylsulfonyl moiety may engage in targeted interactions with enzymes or receptors, akin to sulfonamide drugs (e.g., sulfa antibiotics), though specific biological data are absent in the provided evidence.
Biological Activity
(1-(Pyridin-2-ylsulfonyl)piperidin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings from various studies.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a pyridin-2-ylsulfonyl group and a hydroxymethyl group. This unique structure contributes to its biological activity by enabling interactions with various biological targets, including enzymes and receptors.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological processes.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
Antiviral Activity
A study focusing on non-nucleoside inhibitors of the measles virus highlighted the importance of structural modifications in enhancing antiviral potency. The piperidine derivatives, including those similar to this compound, demonstrated significant efficacy against viral replication with low cytotoxicity .
Antitumor Effects
Research on related piperidine compounds indicated that they could inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. These findings suggest that this compound may share similar mechanisms of action, contributing to its potential as an anticancer agent .
Anti-inflammatory Properties
In vitro studies have shown that compounds with sulfonamide groups can inhibit nitric oxide production in macrophages, indicating anti-inflammatory effects. This suggests that this compound could be explored further for its therapeutic potential in inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Description |
|---|---|
| (1-(Pyridin-3-ylsulfonyl)piperidin-2-yl)methanol | Similar structure but with a different sulfonamide position, potentially altering biological activity. |
| (1-(Pyridin-4-ylsulfonyl)piperidin-2-yl)methanol | Variation in the pyridine ring position may affect receptor binding and enzyme interaction profiles. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
